2-Cyclohexylpyrrolidine
Overview
Description
2-Cyclohexylpyrrolidine is an organic compound with the molecular formula C₁₀H₁₉N. It is a derivative of pyrrolidine, where a cyclohexyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with pyrrolidine under specific conditions. Another method includes the cyclization of N-cyclohexyl-2-aminobutanol in the presence of a dehydrating agent. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time. This method ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclohexylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-Cyclohexylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include the activation or inhibition of enzymatic reactions, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the cyclohexyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
N-Cyclohexylpyrrolidone: A similar compound with a carbonyl group attached to the nitrogen atom
Uniqueness
2-Cyclohexylpyrrolidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful ligand in biological studies. Its unique structure allows for specific interactions with molecular targets, differentiating it from other pyrrolidine derivatives .
Properties
IUPAC Name |
2-cyclohexylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXTHSSNCTAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405064, DTXSID00903062 | |
Record name | 2-Cyclohexylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3650 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367281-02-5 | |
Record name | 2-Cyclohexylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclohexylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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